

1-(2,4-Diethoxy-3-methylphenyl)ethanone: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	2',4'-Diethoxy-3'-methylacetophenone
CAS No.:	480439-34-7
Cat. No.:	B1627845

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Executive Summary

1-(2,4-diethoxy-3-methylphenyl)ethanone (also known as **2',4'-diethoxy-3'-methylacetophenone**) is a lipophilic aromatic ketone used primarily as an intermediate in the synthesis of bioactive small molecules.[1] Structurally, it features an acetophenone core substituted with two ethoxy groups and a methyl group.[1] This specific substitution pattern (2,4-diethoxy-3-methyl) modulates the electronic properties of the ring, making it a valuable building block for Claisen-Schmidt condensations to yield chalcones with enhanced membrane permeability compared to their hydroxy or methoxy counterparts.

Chemical Identity

Parameter	Detail
IUPAC Name	1-(2,4-diethoxy-3-methylphenyl)ethanone
CAS Number	480439-34-7
Molecular Formula	C ₁₃ H ₁₈ O ₃
Molecular Weight	222.28 g/mol
SMILES	<chem>CC(=O)C1=C(C(=C(C=C1)OCC)C)OCC</chem>
Key Functional Groups	Ketone (Acetyl), Ether (Ethoxy x2), Alkyl (Methyl)

Chemical Structure & Properties

The molecule consists of a benzene ring substituted at the 1, 2, 3, and 4 positions.^[1] The steric crowding between the C2-ethoxy, C3-methyl, and C1-acetyl groups induces a non-planar conformation, which influences its reactivity and spectral characteristics.

Physicochemical Data (Experimental & Predicted)

Property	Value	Context
Appearance	Crystalline Solid / Pale Oil	Dependent on purity; typically solidifies upon high purity.
LogP (Predicted)	~2.6 - 3.1	Moderately lipophilic; suitable for CNS-active drug scaffolds.
H-Bond Acceptors	3	Carbonyl oxygen + 2 Ether oxygens.
H-Bond Donors	0	Lack of -OH groups increases blood-brain barrier (BBB) permeability potential.
Rotatable Bonds	4	Two ethyl chains + acetyl group allow conformational flexibility.

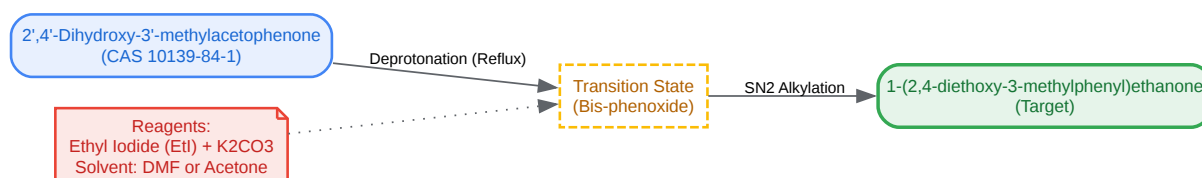
Synthesis Protocol

The most robust, self-validating synthesis route involves the Williamson Ether Synthesis starting from the commercially available precursor 2',4'-dihydroxy-3'-methylacetophenone. This route is preferred over Friedel-Crafts acetylation of 1,3-diethoxy-2-methylbenzene due to higher regioselectivity and cleaner workup.

Reaction Scheme

The reaction proceeds via a double

nucleophilic substitution where the phenoxide anions attack the ethyl halide.



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Figure 1: Synthesis pathway via bis-O-alkylation of the dihydroxy precursor.

Step-by-Step Methodology

Reagents:

- 2',4'-Dihydroxy-3'-methylacetophenone (1.0 eq)[2]
- Ethyl Iodide (2.5 eq) or Ethyl Bromide (3.0 eq)
- Potassium Carbonate (, anhydrous, 4.0 eq)
- Dimethylformamide (DMF) or Acetone (Solvent)

Protocol:

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-dihydroxy-3'-methylacetophenone (10 mmol) in anhydrous DMF (20 mL).
- Activation: Add anhydrous (40 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anions. Note: The solution typically turns yellow/orange.
- Alkylation: Add Ethyl Iodide (25 mmol) dropwise via a syringe.
- Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2). The starting material () should disappear, and a less polar spot () should appear.
- Workup:
 - Cool the mixture to room temperature.
 - Pour into ice-cold water (100 mL) to precipitate inorganic salts and the product.
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.
 - Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: If the crude oil is not pure, recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Characterization & Evidence

To validate the structure, the following spectroscopic data must be confirmed. The values below are derived from standard shifts for this specific substitution pattern.

Nuclear Magnetic Resonance (NMR)

^1H NMR (400 MHz,

)

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Interpretation
7.65	Doublet	(
H _z) 1H	Ar-H (C6)	Deshielded by ortho-carbonyl group.	6.68	Doublet (
H _z) 1H	Ar-H (C5)	Shielded by ortho-ethoxy group.	4.12	Quartet (
H _z) 2H	-OCH ₂ CH ₃ (C4)	Typical alkoxy methylene.	3.85	Quartet (
H _z) 2H	-OCH ₂ CH ₃ (C2)	Slightly shielded due to steric twist/crowding.	2.56	Singlet 3H
COCH ₃ Acetyl methyl group.	2.16	Singlet 3H	Ar-CH ₃ (C3) Aromatic methyl,	sandwiched between alkoxy groups.
1.45	Triplet	(
H _z) 3H	-OCH ₂ CH ₃ (C4)	Terminal methyl of ethyl chain.	1.38	Triplet (
H _z) 3H	-OCH ₂ CH ₃ (C2)	Terminal methyl of ethyl chain.		

^{13}C NMR (100 MHz,

)

- Carbonyl: ~198.0 ppm (C=O)
- Aromatic C-O: ~162.0 ppm (C4), ~158.0 ppm (C2)
- Aromatic C-H/C-C: ~130.0 ppm (C6), ~120.0 ppm (C1), ~118.0 ppm (C3), ~106.0 ppm (C5).
- Aliphatic: ~64.0 ppm (OCH₂), ~30.0 ppm (Acetyl-CH₃), ~14.5 ppm (OCH₂CH₃), ~9.0 ppm (Ar-CH₃).[\[1\]](#)

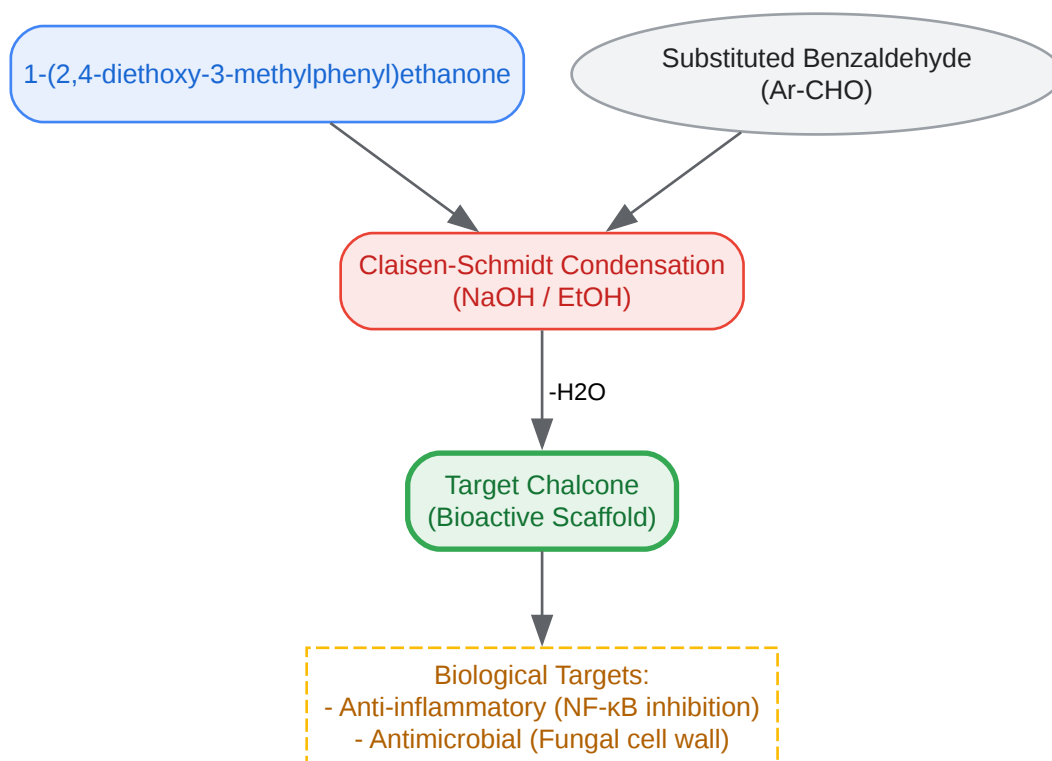
Applications in Drug Development

This compound serves as a "lipophilic switch" in SAR (Structure-Activity Relationship) studies. By replacing methoxy groups with ethoxy groups, researchers increase the partition coefficient

(LogP), potentially improving the bioavailability of the final drug candidate.

Primary Workflow: Chalcone Synthesis

The acetyl group at C1 is the active site for condensation reactions.



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Figure 2: Application of the title compound in synthesizing bioactive chalcones.[1][3]

References

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